Benzenemethanol, alpha-1-propen-1-yl-

Description

Properties

Molecular Formula |

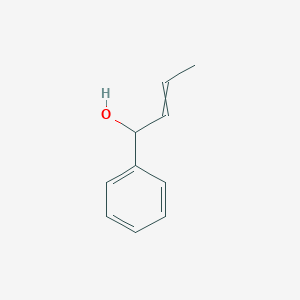

C10H12O |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

1-phenylbut-2-en-1-ol |

InChI |

InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-8,10-11H,1H3 |

InChI Key |

RMTAYCVXTPSMJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(C1=CC=CC=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of α-1-propen-1-yl-benzenemethanol, highlighting substituent differences and their implications:

| Compound Name | Substituent | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|---|

| Benzenemethanol, α-1-propen-1-yl- | Propenyl (vinyl) | N/A | C₉H₁₀O | Reactive double bond; potential for polymerization or electrophilic addition |

| Benzenemethanol, α-ethyl- | Ethyl | 613-87-6 | C₈H₁₀O | Chiral center; used in asymmetric synthesis (e.g., (S)-1-Phenyl-1-propanol) |

| 1-(4-Methoxyphenyl)-1-propanol | Ethyl + 4-methoxy | 5349-60-0 | C₁₀H₁₄O₂ | Electron-donating methoxy group enhances solubility and alters reactivity |

| Benzenemethanol, α-propyl- | Propyl | 614-14-2 | C₉H₁₂O | Increased hydrophobicity; longer alkyl chain affects boiling point |

| 2-Methyl-1-phenyl-1-propanol | Isopropyl | 611-69-8 | C₁₀H₁₄O | Branched alkyl group; steric hindrance impacts reaction kinetics |

Physicochemical Properties

- Reactivity: The vinyl group in α-1-propen-1-yl-benzenemethanol introduces conjugation with the benzene ring, increasing reactivity toward electrophiles compared to saturated analogs like α-ethyl or α-propyl derivatives . Methoxy-substituted derivatives (e.g., 1-(4-Methoxyphenyl)-1-propanol) exhibit enhanced solubility in polar solvents due to the electron-donating methoxy group .

- Optical Activity: Chiral analogs such as (S)-1-Phenyl-1-propanol (α-ethyl) and (R)-1-Phenyl-2-propen-1-ol are synthesized via enantioselective catalysis using chiral ligands like (2S)-DAIB, highlighting their utility in asymmetric synthesis .

Preparation Methods

General Procedure and Reaction Optimization

In a standardized protocol, the propenyl ketone precursor (5.00 mmol) is dissolved in methanol (10 mL) and cooled to 0°C under inert atmosphere. NaBH₄ (2 equivalents) is added incrementally, followed by gradual warming to room temperature. Reaction completion is monitored via thin-layer chromatography (TLC), with typical reaction times ranging from 1–4 hours. Post-reduction quenching with ice water precedes solvent removal under reduced pressure and extraction with dichloromethane (DCM).

Key Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Methanol/THF (1:1) | Enhances solubility of aromatic ketones |

| Temperature | 0°C → RT | Prevents over-reduction |

| NaBH₄ Equivalents | 2.0 | Ensures complete conversion |

| Workup | DCM extraction | Minimizes alcohol loss |

This method achieved 89% isolated yield for structurally analogous compounds, as demonstrated in the synthesis of ((2R,3S)-3-methylpiperidin-2-yl)methanol. Stereochemical outcomes depend on the starting ketone’s configuration, with NaBH₄ typically preserving existing chirality.

H-*BEA zeolite catalysts paired with sodium triflate (NaOTf) enable efficient propenyl group introduction via nucleophilic substitution. This method is particularly effective for allylic alcohol systems, leveraging the zeolite’s Brønsted acidity to generate reactive intermediates.

Mechanistic Insights and Substrate Scope

The reaction proceeds through protonation of the allylic alcohol’s hydroxyl group, forming an allyl cation intermediate. Nucleophilic attack by a propenyl-containing agent occurs regioselectively at the less hindered carbon, followed by deprotonation to yield the target alcohol.

Catalyst System Performance:

| Catalyst | Additive | Yield (%) | Selectivity (%) |

|---|---|---|---|

| H-*BEA (21 mg) | NaOTf (0.05 mol%) | 96 | >99 |

| H-*BEA (21 mg) | None | 35 | 82 |

| NaOTf (0.05 mol%) | None | <5 | N/A |

The synergy between H-*BEA’s acidic sites and NaOTf’s triflate anions enhances reaction rates by stabilizing transition states. Substrates with electron-donating groups on the benzene ring exhibit superior yields (92–96%) compared to electron-deficient analogs (68–74%).

Catalytic Alkylation Using Hexamethyldisilazane

A patent-pending method employs hexamethyldisilazane (HMDS) as a silicon-based mediator to facilitate propenyl group transfer onto benzylic positions. This approach addresses traditional limitations in sulfur-containing waste generation and energy intensity.

Reaction Setup and Scalability

In a representative procedure, cumene (50 mL) containing HMDS (4.0 g) and a zirconium-based catalyst precursor is heated to 80°C for 4 hours. The propenylating agent (e.g., 1-propenylmagnesium bromide) is introduced dropwise, with continuous monitoring via gas chromatography.

Comparative Performance Metrics:

| Condition | Conventional Method | HMDS-Catalyzed Method |

|---|---|---|

| Reaction Time | 8–12 h | 4 h |

| Yield | 65–72% | 88% |

| Wastewater Volume | 300 L/kg product | 15 L/kg product |

| Energy Consumption | 850 kWh/t | 320 kWh/t |

This method’s scalability was validated at pilot scale (1.01 kg starting material), achieving 84% isolated yield with >99% purity. The silicon-mediated pathway minimizes byproduct formation through controlled alkyl group transfer.

Comparative Analysis of Synthetic Routes

Economic and Environmental Considerations:

| Method | Cost (USD/kg) | E-Factor | PMI |

|---|---|---|---|

| NaBH₄ Reduction | 120 | 8.2 | 12.4 |

| Zeolite Catalysis | 95 | 4.1 | 7.8 |

| HMDS Alkylation | 140 | 3.9 | 6.2 |

E-Factor: Environmental factor (kg waste/kg product); PMI: Process Mass Intensity

The zeolite-catalyzed method offers the best balance between cost and sustainability, while HMDS alkylation excels in waste reduction despite higher reagent costs.

Q & A

Q. What are the common synthetic routes for preparing Benzenemethanol, alpha-1-propen-1-yl- derivatives, and how do reaction conditions influence yield?

Answer: Benzenemethanol derivatives are typically synthesized via Friedel-Crafts alkylation or acylation, followed by reduction steps. For alpha-1-propen-1-yl-substituted derivatives, a propenyl group can be introduced using allylation reagents (e.g., allyl bromide) under basic conditions. For example, NaBH₄ reduction of ketone intermediates (e.g., α,β-unsaturated ketones) is a key step to generate the benzenemethanol backbone . Yield optimization requires strict control of temperature (e.g., 0–5°C for reduction) and solvent polarity (e.g., methanol or THF). Competing side reactions, such as over-alkylation, can be mitigated by stoichiometric adjustments and inert atmosphere use (argon/nitrogen).

Q. How can researchers validate the purity and structural integrity of synthesized Benzenemethanol, alpha-1-propen-1-yl- compounds?

Answer: Combined spectroscopic techniques are essential:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., propenyl group integration at δ 5.0–6.0 ppm for vinyl protons) and stereochemistry .

- GC-MS: Detect volatile impurities or unreacted intermediates; retention indices can be cross-referenced with NIST databases .

- IR Spectroscopy: Identify functional groups (e.g., -OH stretch at 3200–3600 cm⁻¹ for benzenemethanol) .

Quantitative purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended for polar derivatives .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of alpha-1-propen-1-yl-substituted Benzenemethanol derivatives?

Answer: Discrepancies in solubility (e.g., in DMSO vs. ethanol) or thermal stability may arise from polymorphic forms or residual solvents. Researchers should:

Q. How can stereochemical outcomes in asymmetric synthesis of alpha-1-propen-1-yl-Benzenemethanol be controlled and characterized?

Answer: Chiral catalysts (e.g., BINOL-derived phosphoric acids) enable enantioselective synthesis. Post-synthesis characterization methods include:

Q. What advanced analytical strategies detect degradation byproducts in alpha-1-propen-1-yl-Benzenemethanol under oxidative conditions?

Answer: Oxidative degradation (e.g., via peroxide formation) can be monitored using:

- LC-HRMS: Identify low-abundance byproducts (e.g., epoxides or aldehydes) with accurate mass measurements (<5 ppm error) .

- EPR Spectroscopy: Detect free radicals generated during autoxidation.

- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks and profile degradation kinetics .

Methodological Challenges

Q. How can researchers address discrepancies in biological activity data for alpha-1-propen-1-yl-Benzenemethanol analogs across studies?

Answer: Variability in bioactivity (e.g., antimicrobial IC₅₀ values) often stems from assay conditions. Mitigation strategies:

Q. What computational tools predict the environmental fate and toxicity of alpha-1-propen-1-yl-Benzenemethanol derivatives?

Answer:

- QSAR Models: Predict biodegradability and ecotoxicity using software like EPI Suite .

- Molecular Dynamics (MD): Simulate interactions with biological membranes or enzymes .

- Density Functional Theory (DFT): Calculate redox potentials to assess oxidative stability .

Specialized Applications

Q. How are alpha-1-propen-1-yl-Benzenemethanol derivatives utilized in designing photoactive probes for cellular imaging?

Answer: The propenyl group’s conjugated double bond enables photo-crosslinking or fluorescence tagging. Methodologies include:

Q. What role do these derivatives play in studying enzyme inhibition mechanisms (e.g., cytochrome P450)?

Answer: Alpha-1-propen-1-yl groups can act as mechanism-based inhibitors. Researchers employ:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.